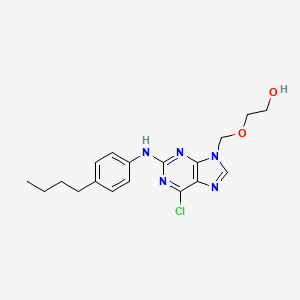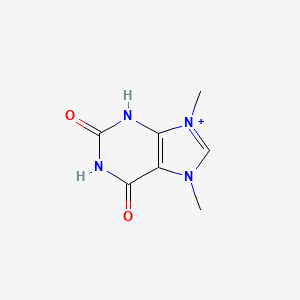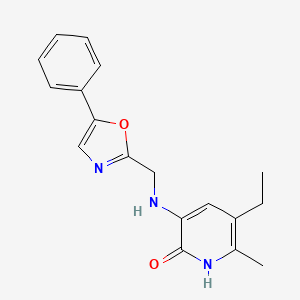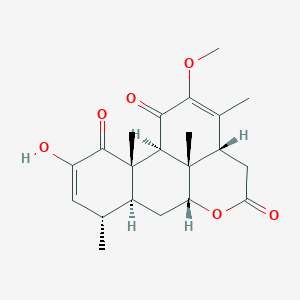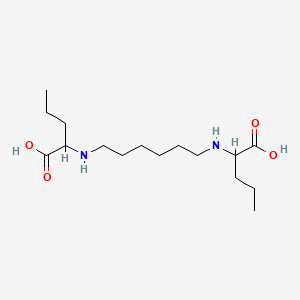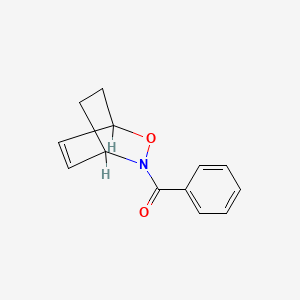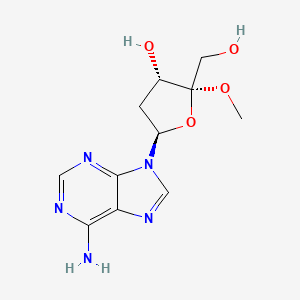
2'-Deoxy-4'-methoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-4’-methoxyadenosine: is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position on the ribose sugar, distinguishing it from its natural counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-4’-methoxyadenosine typically involves the modification of nucleoside scaffolds. One common approach is the solid-phase synthesis, which utilizes phosphoramidite chemistry to attach a series of building blocks onto an oligonucleotide template . This method ensures high purity and yield of the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-4’-methoxyadenosine can be achieved through multi-step chemical synthesis. The process often starts with the protection of functional groups, followed by selective introduction of the methoxy group at the 4’ position. The final steps involve deprotection and purification to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-4’-methoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside.
Substitution: The methoxy group at the 4’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or methylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various functionalized nucleosides .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-4’-methoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of 2’-Deoxy-4’-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2-methoxyadenosine: Similar in structure but with a methoxy group at the 2’ position.
4’-Methoxyadenosine: Lacks the deoxy modification at the 2’ position.
2’-Deoxyadenosine: Lacks the methoxy group at the 4’ position
Uniqueness
2’-Deoxy-4’-methoxyadenosine is unique due to the specific placement of the methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
140226-15-9 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-11(3-17)6(18)2-7(20-11)16-5-15-8-9(12)13-4-14-10(8)16/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,11+/m0/s1 |
InChI-Schlüssel |
XGFWFQJCKGWHGK-MVKOHCKWSA-N |
Isomerische SMILES |
CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Kanonische SMILES |
COC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


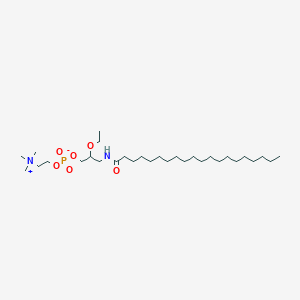
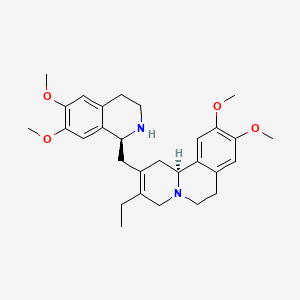


![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
